![molecular formula C20H20ClN5O B5762230 N-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine](/img/structure/B5762230.png)
N-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine, also known as AG-14699, is a small molecule inhibitor that targets the TRPM7 ion channel. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Mécanisme D'action
N-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine targets the TRPM7 ion channel, which is involved in various cellular processes such as cell proliferation, migration, and differentiation. The inhibition of TRPM7 by N-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine leads to the disruption of these processes, resulting in the inhibition of cancer cell growth and migration.
Biochemical and physiological effects:
N-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce cell cycle arrest, and promote apoptosis. It has also been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high degree of selectivity for the TRPM7 ion channel. However, its limitations include its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of N-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine. One potential direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular diseases and autoimmune diseases. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, further research is needed to optimize the synthesis of N-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine and improve its solubility in water.
Méthodes De Synthèse
N-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine can be synthesized using a multistep synthetic route. The synthesis involves the reaction of 4-chlorobenzyl alcohol with 4-nitrophenol to form the corresponding ether. The nitro group is then reduced to an amine, which is further reacted with 4,6-dimethyl-2-pyrimidinylamine to form the guanidine moiety. The final product is obtained after deprotection of the benzyl group.
Applications De Recherche Scientifique
N-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer properties by inhibiting the proliferation and migration of cancer cells. It has also been studied for its potential use in the treatment of cardiovascular diseases, neurological disorders, and autoimmune diseases.
Propriétés
IUPAC Name |
1-[4-[(4-chlorophenyl)methoxy]phenyl]-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O/c1-13-11-14(2)24-20(23-13)26-19(22)25-17-7-9-18(10-8-17)27-12-15-3-5-16(21)6-4-15/h3-11H,12H2,1-2H3,(H3,22,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKBJFYATSGZDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(4-Chlorobenzyl)oxy]phenyl}-3-(4,6-dimethylpyrimidin-2-yl)guanidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-fluorophenyl)sulfonyl]-N-(3-methoxyphenyl)-1-piperazinecarbothioamide](/img/structure/B5762147.png)
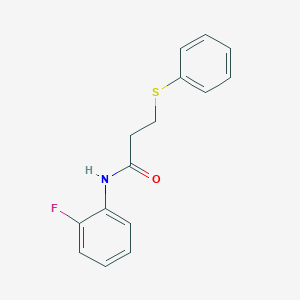
![1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5762174.png)
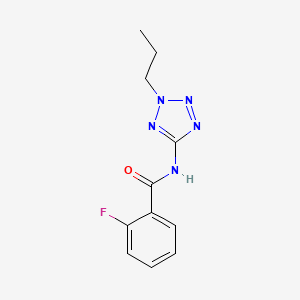

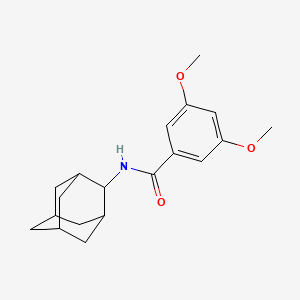
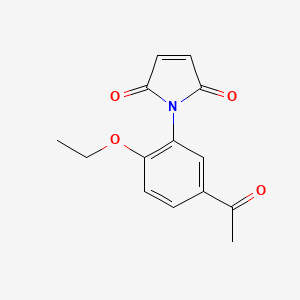
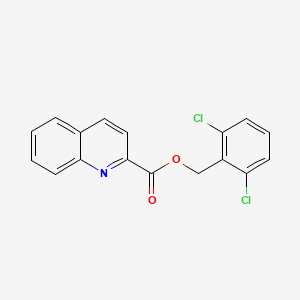
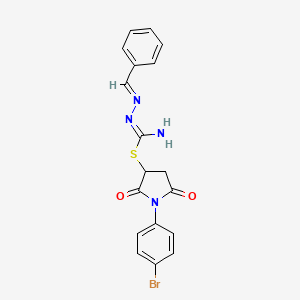
![N-(2-methylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5762221.png)

![ethyl 4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzoate](/img/structure/B5762239.png)
![4-fluoro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5762241.png)
